Cas no 17610-02-5 (1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-)
![1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/17610-02-5x500.png)
1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-
- 1-(3,5-ditert-butylphenyl)propan-1-one
- 17610-02-5
- DTXSID201236771
- 1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone
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- MDL: MFCD31621306
- Inchi: InChI=1S/C17H26O/c1-8-15(18)12-9-13(16(2,3)4)11-14(10-12)17(5,6)7/h9-11H,8H2,1-7H3
- InChI Key: NXHMPVRUKKYVHR-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 246.198365449Da
- Monoisotopic Mass: 246.198365449Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 17.1Ų
1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB557659-5 g |
3',5'-Di-tert-butylpropiophenone; . |
17610-02-5 | 5g |
€1,742.40 | 2023-03-01 | ||
abcr | AB557659-1 g |
3',5'-Di-tert-butylpropiophenone; . |
17610-02-5 | 1g |
€610.80 | 2023-03-01 | ||
abcr | AB557659-1g |
3',5'-Di-tert-butylpropiophenone; . |
17610-02-5 | 1g |
€610.80 | 2023-08-31 | ||
abcr | AB557659-5g |
3',5'-Di-tert-butylpropiophenone; . |
17610-02-5 | 5g |
€1742.40 | 2023-08-31 |
1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- Related Literature
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
Additional information on 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-
Recent Advances in the Study of 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- (CAS: 17610-02-5)
The compound 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- (CAS: 17610-02-5) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- as a key intermediate in the synthesis of various bioactive molecules. Its tert-butyl-substituted aromatic core provides steric hindrance, which can influence the binding affinity and selectivity of derived compounds. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting kinases and proteases involved in inflammatory and oncogenic pathways.
One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a scaffold for designing selective COX-2 inhibitors. The study utilized molecular docking and in vitro assays to validate the compound's ability to modulate prostaglandin synthesis, suggesting its potential as a lead compound for anti-inflammatory drug development. The findings were further supported by pharmacokinetic studies, which indicated favorable metabolic stability and oral bioavailability.
In addition to its pharmacological potential, 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- has been investigated for its role in material science. A recent publication in ACS Applied Materials & Interfaces (2024) reported its use as a precursor for synthesizing organic semiconductors. The compound's rigid aromatic structure and electron-donating tert-butyl groups were found to enhance charge transport properties, making it a promising candidate for optoelectronic applications.
Despite these advancements, challenges remain in optimizing the compound's synthetic routes and scaling up production. A study in Organic Process Research & Development (2023) addressed these issues by proposing a novel catalytic method for the efficient synthesis of 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]-. The method achieved a high yield (85%) and reduced the environmental impact compared to traditional approaches, highlighting the importance of sustainable chemistry in industrial applications.
In conclusion, 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)phenyl]- (CAS: 17610-02-5) represents a versatile compound with broad applications in both pharmaceutical and material sciences. Ongoing research continues to uncover its potential, paving the way for innovative therapeutic and technological solutions. Future studies should focus on elucidating its mechanism of action in biological systems and exploring its utility in emerging fields such as targeted drug delivery and nanotechnology.
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